Acetal

Catalog No.
S581697
CAS No.
105-57-7
M.F
C6H14O2
M. Wt
118.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetal

CAS Number

105-57-7

Product Name

Acetal

IUPAC Name

1,1-diethoxyethane

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

InChI

InChI=1S/C6H14O2/c1-4-7-6(3)8-5-2/h6H,4-5H2,1-3H3

InChI Key

DHKHKXVYLBGOIT-UHFFFAOYSA-N

SMILES

CCOC(C)OCC

solubility

0.37 M
44 mg/mL at 25 °C
MISCIBLE WITH ALCOHOL, 60% ALCOHOL, ETHER; SOL IN HEPTANE, METHYLCYCLOHEXANE, ETHYL ACETATE; PROPYL, ISOPROPYL, BUTYL & ISOBUTYL ALCOHOLS; 100 G WATER DISSOLVE 5 G ACETAL
SOL IN CHLOROFORM
sol in acetone
Water Solubility = 4.4X10+4 mg/L at 25 °C
Solubility in water, g/100ml: 5.0
slightly soluble in water; miscible with most organic solvents, oils
miscible (in ethanol)

Synonyms

1,1- diethoxyethane, 1,1-diethoxyethane

Canonical SMILES

CCOC(C)OCC

The exact mass of the compound Acetal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.37 m44 mg/ml at 25 °cmiscible with alcohol, 60% alcohol, ether; sol in heptane, methylcyclohexane, ethyl acetate; propyl, isopropyl, butyl & isobutyl alcohols; 100 g water dissolve 5 g acetalsol in chloroformsol in acetonewater solubility = 4.4x10+4 mg/l at 25 °c44 mg/ml at 25 °csolubility in water, g/100ml: 5.0slightly soluble in water; miscible with most organic solvents, oilsmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7624. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Ethylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Acetal, also known as 1,1-diethoxyethane, is a geminal diether primarily utilized in organic synthesis as a protecting group for aldehydes and ketones. Its defining characteristic is its stability in neutral to strongly basic conditions, which prevents reaction with common nucleophilic reagents like organometallics or metal hydrides. Critically, the acetal linkage is labile under acidic conditions, allowing for the regeneration of the original carbonyl group. This specific kinetic profile, along with its properties as a solvent and its role as a fuel oxygenate, dictates its selection over other related compounds in procurement decisions.

Substituting Acetal (1,1-diethoxyethane) with seemingly similar compounds without process validation can lead to significant failures in synthesis or application performance. For instance, replacing it with a cyclic acetal, such as a 1,3-dioxolane, results in a dramatic increase in stability towards acid-catalyzed hydrolysis, making deprotection difficult under mild conditions that are sufficient for Acetal. Conversely, using a thioacetal introduces stability to acid but requires harsh, often toxic, heavy-metal reagents like mercuric chloride for cleavage, which is incompatible with many synthetic routes and downstream applications. As a solvent, substitution with lower boiling point alternatives like Methylal (Dimethoxymethane) alters evaporation rates and requires different process temperature controls, impacting reaction kinetics and worker safety. In fuel applications, the specific octane-boosting profile of Acetal is not directly replicated by other ethers like MTBE, making them non-interchangeable for achieving specific fuel performance targets.

High Hydrolytic Lability for Mild Deprotection Protocols

As an acyclic acetal, 1,1-diethoxyethane exhibits significantly higher susceptibility to acid-catalyzed hydrolysis compared to common cyclic acetals. Published data indicates that diethyl acetals hydrolyze approximately 30 to 35 times faster than the corresponding 1,3-dioxolane derivatives, which are formed from ethylene glycol. This pronounced difference in kinetic stability allows for rapid and mild deprotection, preserving sensitive functional groups elsewhere in the molecule that might be compromised by the harsher acidic conditions or longer reaction times required to cleave more stable cyclic acetals.

Evidence DimensionRelative Rate of Acid-Catalyzed Hydrolysis
Target Compound DataRelative Rate Constant (k_rel) ≈ 30-35
Comparator Or Baseline1,3-Dioxolane (Cyclic Acetal): Relative Rate Constant (k_rel) = 1
Quantified Difference30-35x faster hydrolysis rate than the corresponding cyclic acetal.
ConditionsAcid-catalyzed hydrolysis conditions.

For multi-step syntheses requiring facile and selective carbonyl deprotection under mild conditions, Acetal is the kinetically appropriate choice over more robust cyclic alternatives.

Orthogonal Stability Profile Compared to Thioacetals

1,1-Diethoxyethane provides an orthogonal stability profile when compared to dithioacetal protecting groups. While Acetal is readily cleaved by aqueous acid, dithioacetals are remarkably stable under these conditions. Conversely, the deprotection of dithioacetals requires specific, often harsh, methods such as treatment with soft Lewis acids (e.g., mercuric chloride) or oxidative conditions. This fundamental difference allows for selective deprotection strategies in complex molecules containing both types of protecting groups.

Evidence DimensionStability to Deprotection Reagents
Target Compound DataLabile to aqueous acid; Stable to bases, nucleophiles, and many reducing/oxidizing agents.
Comparator Or BaselineDithioacetals: Stable to aqueous acid; Labile to specific soft Lewis acids (e.g., HgCl2) or oxidative cleavage.
Quantified DifferenceQualitatively opposite stability to acidic conditions.
ConditionsStandard deprotection protocols in organic synthesis.

Procurement for complex syntheses can specify Acetal for carbonyls that must be deprotected while acid-stable thioacetals on other parts of the molecule remain intact.

Significant Octane Number Enhancement in Gasoline Formulations

In applications as a fuel oxygenate, 1,1-diethoxyethane demonstrates potent anti-knock properties. Patent data shows that the addition of 1,1-diethoxyethane to a low-boiling gasoline base (IBP 80-120°C) can increase the Research Octane Number (RON) by at least 40 units. This level of performance positions it as a high-efficacy octane booster, particularly for lower-grade gasoline fractions, and distinguishes its performance from other oxygenates which may have different blending characteristics and octane responses.

Evidence DimensionResearch Octane Number (RON) Increase
Target Compound DataIncrease of at least 40 RON units
Comparator Or BaselineBase gasoline with RON of at least 70.
Quantified Difference≥40 unit increase in RON.
ConditionsAddition to low-boiling gasoline with an initial boiling point (IBP) of 80°C to 120°C.

For fuel blending applications, this compound offers a quantifiable and substantial improvement in octane rating, justifying its procurement as a high-performance anti-knock additive.

Favorable Process Handling Parameters vs. Lower Boiling Point Analogs

Compared to its lower homolog, Methylal (Dimethoxymethane), Acetal offers a significantly higher boiling point and flash point, which are critical parameters for process safety and handling. Acetal has a boiling point of approximately 102-104°C and a flash point of -21°C to -16°C. In contrast, Methylal has a much lower boiling point of 42.3°C and a flash point of -30.5°C. The higher boiling point of Acetal allows for operations at higher temperatures without requiring pressurized systems and reduces evaporative losses, while its higher flash point provides a greater margin of safety against ignition.

Evidence DimensionBoiling Point / Flash Point
Target Compound Data102-104°C / -21°C
Comparator Or BaselineMethylal (Dimethoxymethane): 42.3°C / -30.5°C
Quantified Difference~60°C higher boiling point; ~9.5°C higher flash point.
ConditionsStandard atmospheric pressure.

Procurement for industrial processes where solvents are heated or handled in open/semi-open systems can justify selecting Acetal for its superior safety profile and reduced volatility compared to Methylal.

Protecting Group for Syntheses Requiring Mild, Final-Step Deprotection

In multi-step organic syntheses where a carbonyl must be masked until the final stages, Acetal is the appropriate choice when the deprotection must be performed under very mild acidic conditions to avoid degradation of the target molecule. Its high kinetic lability compared to cyclic acetals ensures efficient cleavage without requiring harsh reagents or prolonged reaction times that could compromise other sensitive functionalities.

High-Performance Octane Booster for Low-Grade Gasoline

For fuel blending operations, Acetal is a highly effective additive for significantly upgrading the anti-knock properties of low-octane gasoline streams. Its demonstrated ability to increase the Research Octane Number (RON) by 40 units or more makes it a prime candidate for producing high-performance fuels from lower-grade refinery outputs.

Process Solvent for Reactions Requiring a Higher Boiling Point than Methylal

When a process requires an acetal solvent but needs to be run at temperatures above ~40°C without pressurization, 1,1-diethoxyethane is a superior choice to Methylal. Its boiling point of over 100°C provides a wider operational temperature window and a better safety profile due to lower volatility and a higher flash point, making it more suitable for scaled-up chemical processes.

Chemoselective Synthesis with Orthogonal Protecting Group Schemes

In complex syntheses where multiple functional groups require protection, Acetal can be used to protect a carbonyl group that needs to be unmasked in the presence of an acid-stable protecting group, like a thioacetal. The ability to cleave Acetal with mild acid while the thioacetal remains intact enables advanced, chemoselective transformations.

Physical Description

Acetal appears as a clear colorless liquid with a pleasant odor. Boiling point 103-104°C. Flash point -5°F. Density 0.831 g / cm3. Slightly soluble in water. Vapors heavier than air. Moderately toxic and narcotic in high concentrations.
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.
volatile colourless liquid with a refreshing, pleasant, fruity-green odou

Color/Form

COLORLESS LIQUID

XLogP3

0.8

Boiling Point

216 °F at 760 mm Hg (USCG, 1999)
102.2 °C
102.7 °C AT 760 MM HG; 66.3 °C AT 200 MM HG; 39.8 °C AT 60 MM HG; 31.9 °C AT 40 MM HG; 19.6 °C AT 20 MM HG; +8.0 °C AT 10 MM HG; -2.3 °C AT 5 MM HG; -23 °C AT 1.0 MM HG
103 °C

Flash Point

-5 °F (USCG, 1999)
-5 °F (-21 °C) (CLOSED CUP)
-21 °C c.c.

Vapor Density

4.08 (AIR= 1)
Relative vapor density (air = 1): 4.1

Density

0.831 at 68 °F (USCG, 1999)
0.8254 AT 20 °C/4 °C
Relative density (water = 1): 0.83
0.822-0.831

LogP

0.84 (LogP)
0.84
Log Kow = 0.84

Odor

PUNGENT, GREEN, WOODY SOLVENT ODOR

Melting Point

-148 °F (USCG, 1999)
-100.0 °C
-100 °C
-100°C

UNII

5G14F9E2HB

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

56.87 mm Hg (USCG, 1999)
27.60 mmHg
27.6 mm Hg at 25 °C /from experimentally derived coefficients/
Vapor pressure, kPa at 20 °C: 2.7

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

105-57-7
73506-93-1
30846-29-8

Wikipedia

1,1-diethoxyethane

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

ADDITION OF ETHANOL TO ACETYLENE IN THE PRESENCE OF BORON TRIFLUORIDE AND MERCURIC OXIDE CATALYST; ADDITION OF ETHANOL TO DIVINYL ETHER IN THE PRESENCE OF BORON TRIFLUORIDE
...FROM ACETALDEHYDE AND ALCOHOL IN PRESENCE OF ANHYDROUS CALCIUM CHLORIDE OR OF SMALL QUANTITIES OF MINERAL ACID.

General Manufacturing Information

Ethane, 1,1-diethoxy-: ACTIVE
ASSAY OF PURITY: 97% MINIMUM; FREE OF DISSOLVED METALS, CHLORIDES, SULFATES AND WATER. ... /IT IS/ PRESENT IN SOME LIQUORS (EG, SAKE AND WHISKY); ALSO DETECTED AND QUANT ASSESSED IN RUM. REPORTED USES: NON-ALCOHOLIC BEVERAGES, 7.3 PPM; ICE CREAM, ICES, ETC, 52 PPM; CANDY, 39 PPM; BAKED GOODS, 60-120 PPM.
Of several herbicides, acetal was the most effective, controlling witch-grass, Panicum capillare by 88%, and incr the yield of corn grain by 47%.

Stability Shelf Life

Volatile; Stable to alkalies but readily decomposed by dilute acids.

Dates

Last modified: 08-15-2023

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